Cas no 345909-35-5 (Kynurenic Acid Hydrate)

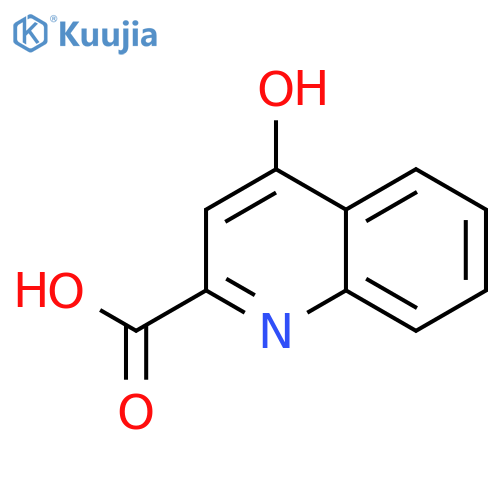

Kynurenic Acid Hydrate structure

商品名:Kynurenic Acid Hydrate

Kynurenic Acid Hydrate 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxyquinoline-2-carboxylic acid

- 4-Hydroxyquinoline-2-carboxylic acid hydrate

- 4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID, HYDRATE, 98

- 2-Carboxy-4-hydroxyquinoline hydrate,4-Hydroxyquinaldic acid hydrate,Kynurenic acid hydrate

- 4-Hydroxyquinoline-2-carboxylicacidhydrate

- kynurenic acid monohydrate

- BP-12465

- SB70571

- 4-Hydroxyquinoline-2-carboxylic acid,hydrate,98

- VNA90935

- MFCD00149476

- 4-Hydroxyquinoline-2-carboxylic acid xhydrate

- 4-oxo-1,4-dihydroquinoline-2-carboxylic acid hydrate

- 4-oxo-1H-quinoline-2-carboxylic acid;hydrate

- Kynurenic acid (hydrate)

- AKOS024307448

- 345909-35-5

- 179637-97-9

- SCHEMBL1421892

- acid, kynurenic hydrate

- Kynurenic Acid Hydrate

-

- MDL: MFCD00149476

- インチ: InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

- InChIKey: HCZHHEIFKROPDY-UHFFFAOYSA-N

- ほほえんだ: OC1C2C(=CC=CC=2)N=C(C(O)=O)C=1

- BRN: 147451

計算された属性

- せいみつぶんしりょう: 207.05300

- どういたいしつりょう: 188.034768

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.2

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: 275°C

- ふってん: 358.4°Cat760mmHg

- フラッシュポイント: 170.5°C

- すいようせい: Soluble in hot ethanol and water. Insoluble in ether.

- PSA: 79.65000

- LogP: 1.57430

- ようかいせい: 使用できません

- マーカー: 14,5327

Kynurenic Acid Hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12602-1g |

4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% |

345909-35-5 | 98% | 1g |

¥307.00 | 2023-03-30 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12602-5g |

4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% |

345909-35-5 | 98% | 5g |

¥1195.00 | 2023-03-30 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72278-5g |

Kynurenic Acid (hydrate) |

345909-35-5 | 98% | 5g |

¥1481.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72278-500mg |

Kynurenic Acid (hydrate) |

345909-35-5 | 98% | 500mg |

¥286.00 | 2022-04-26 | |

| TRC | K660505-50mg |

Kynurenic Acid Hydrate |

345909-35-5 | 50mg |

$64.00 | 2023-05-18 | ||

| Apollo Scientific | OR12784-1g |

4-Hydroxyquinoline-2-carboxylic acid hydrate |

345909-35-5 | 1g |

£16.00 | 2025-02-19 | ||

| abcr | AB117327-25g |

4-Hydroxyquinoline-2-carboxylic acid hydrate, 98%; . |

345909-35-5 | 98% | 25g |

€365.00 | 2024-06-12 | |

| A2B Chem LLC | AB67700-500mg |

4-Hydroxyquinoline-2-carboxylic acid hydrate |

345909-35-5 | ≥98% | 500mg |

$23.00 | 2024-04-20 | |

| 1PlusChem | 1P003M0K-500mg |

4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID, HYDRATE, 98 |

345909-35-5 | ≥98% | 500mg |

$64.00 | 2024-05-05 | |

| Ambeed | A1003212-5g |

4-Hydroxyquinoline-2-carboxylic acid xhydrate |

345909-35-5 | 97% | 5g |

$62.0 | 2024-08-02 |

Kynurenic Acid Hydrate 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

345909-35-5 (Kynurenic Acid Hydrate) 関連製品

- 492-27-3(Kynurenic acid)

- 149312-98-1(5-oxo-1,5-dihydroquinoline-2-carboxylic acid)

- 40047-23-2(6-Hydroxy-1h-indole-2-carboxylic acid)

- 5965-59-3(Methyl 4-Hydroxyquinoline-2-carboxylate)

- 80129-52-8(4-hydroxy-1H-Indole-2-carboxylic acid)

- 21598-06-1(5-Hydroxyindole-2-carboxylic acid)

- 15733-83-2(4-Methoxyquinoline-2-carboxylic acid)

- 59-00-7(Xanthurenic acid)

- 75434-18-3(6-hydroxyquinoline-2-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:345909-35-5)Kynurenic Acid Hydrate

清らかである:99%

はかる:25g

価格 ($):216.0